3-bromo-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is particularly interesting because it combines the indole nucleus with a benzohydrazide moiety, potentially enhancing its biological activity and making it a valuable target for pharmaceutical research.
Preparation Methods
The synthesis of 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromo-benzohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general procedure involves:
- Dissolving 3-bromo-benzohydrazide and indole-3-carbaldehyde in ethanol.
- Adding a few drops of acetic acid as a catalyst.
- Refluxing the mixture for several hours.
- Cooling the reaction mixture to room temperature to precipitate the product.
- Filtering and washing the precipitate with cold ethanol to obtain the pure compound .
Chemical Reactions Analysis
3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The benzohydrazide moiety enhances its ability to interact with enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
3-BROMO-N’-[(1E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound has additional bromine and hydroxyl groups, which may enhance its biological activity but also increase its complexity.
INDOLE-3-ACETIC ACID: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
INDOLE-3-CARBALDEHYDE: A precursor in the synthesis of various indole derivatives, including 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE.
The uniqueness of 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE lies in its combination of the indole nucleus with a benzohydrazide moiety, providing a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C16H12BrN3O |
---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
3-bromo-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H12BrN3O/c17-13-5-3-4-11(8-13)16(21)20-19-10-12-9-18-15-7-2-1-6-14(12)15/h1-10,18H,(H,20,21)/b19-10+ |
InChI Key |
PTXHVJFUENFIRK-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.